3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction. For instance, the reaction of hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles . This intermediate can then be further functionalized to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be used with aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the isoxazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of isoxazole-containing compounds with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular signaling pathways, which may be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenethylamine: Shares the methoxy substitution pattern but lacks the isoxazole ring.
4-methoxyphenylisoxazole: Contains the isoxazole ring but differs in the substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide lies in its combination of the benzamide core with the isoxazole ring and methoxy groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-4-13(5-8-16)18-11-15(22-27-18)12-21-20(23)14-6-9-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHRENKPFDJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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